molecular formula C17H27NO2 B13991512 Ethyl 4-(octylamino)benzoate CAS No. 55791-74-7

Ethyl 4-(octylamino)benzoate

Cat. No.: B13991512
CAS No.: 55791-74-7
M. Wt: 277.4 g/mol
InChI Key: CYTUNEIXWQUYDZ-UHFFFAOYSA-N
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Description

Ethyl 4-(octylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by an ethyl ester functional group attached to a benzoic acid moiety, which is further substituted with an octylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(octylamino)benzoate can be synthesized through a multi-step process. One common method involves the alkylation of 4-aminobenzoic acid with octylamine to form 4-(octylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(octylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(octylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(octylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels in nerve cells, inhibiting the transmission of nerve impulses and thereby providing pain relief . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-(octylamino)benzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their alkyl or aryl substituents.

Properties

CAS No.

55791-74-7

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

ethyl 4-(octylamino)benzoate

InChI

InChI=1S/C17H27NO2/c1-3-5-6-7-8-9-14-18-16-12-10-15(11-13-16)17(19)20-4-2/h10-13,18H,3-9,14H2,1-2H3

InChI Key

CYTUNEIXWQUYDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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